molecular formula C7H5ClN2O B14493871 4-Chloro-2-diazonio-5-methylphenolate CAS No. 63969-36-8

4-Chloro-2-diazonio-5-methylphenolate

Cat. No.: B14493871
CAS No.: 63969-36-8
M. Wt: 168.58 g/mol
InChI Key: UDXJHIKEMVSVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-diazonio-5-methylphenolate is an organic compound with the molecular formula C₇H₅ClN₂O. It is a diazonium salt derived from 4-chloro-2-methylphenol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-diazonio-5-methylphenolate typically involves the diazotization of 4-chloro-2-methylphenol. The process begins with the nitration of 4-chloro-2-methylphenol to form 4-chloro-2-nitrophenol. This intermediate is then reduced to 4-chloro-2-aminophenol. The final step involves the diazotization of 4-chloro-2-aminophenol using sodium nitrite and hydrochloric acid under cold conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-diazonio-5-methylphenolate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles.

    Coupling Reactions: It can undergo azo coupling reactions with phenols and amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-diazonio-5-methylphenolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-diazonio-5-methylphenolate involves its ability to form reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: The parent compound from which 4-chloro-2-diazonio-5-methylphenolate is derived.

    4-Chloro-2-nitrophenol: An intermediate in the synthesis of this compound.

    4-Chloro-2-aminophenol: Another intermediate in the synthesis process.

Uniqueness

This compound is unique due to its diazonium group, which imparts distinct reactivity compared to its parent and intermediate compounds. This reactivity makes it valuable in organic synthesis and materials science .

Properties

CAS No.

63969-36-8

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-2-diazonio-5-methylphenolate

InChI

InChI=1S/C7H5ClN2O/c1-4-2-7(11)6(10-9)3-5(4)8/h2-3H,1H3

InChI Key

UDXJHIKEMVSVML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+]#N)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.